molecular formula C9H14O2 B13950504 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde CAS No. 321690-75-9

1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde

Cat. No.: B13950504
CAS No.: 321690-75-9
M. Wt: 154.21 g/mol
InChI Key: VSZPYHIXSOSUQS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a cyclohexene ring with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as a cyclohexene derivative, using formaldehyde as a C1 synthon. This process often employs photocatalysis and a phosphine additive to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to drive the reaction efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxaldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(Carboxymethyl)-6-methyl-3-cyclohexene-1-carboxylic acid.

    Reduction: Formation of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is unique due to its combination of a cyclohexene ring with both hydroxymethyl and carboxaldehyde functional groups

Properties

CAS No.

321690-75-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(hydroxymethyl)-6-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,6,8,11H,4-5,7H2,1H3

InChI Key

VSZPYHIXSOSUQS-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1(CO)C=O

Origin of Product

United States

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